molecular formula C14H19FN2O2 B5809049 ethyl 4-[(4-fluorophenyl)methyl]piperazine-1-carboxylate

ethyl 4-[(4-fluorophenyl)methyl]piperazine-1-carboxylate

Cat. No.: B5809049
M. Wt: 266.31 g/mol
InChI Key: HDWHPHSPIGFUDL-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-fluorophenyl)methyl]piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(4-fluorophenyl)methyl]piperazine-1-carboxylate typically involves the reaction of 4-fluorobenzyl chloride with piperazine, followed by esterification with ethyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-fluorophenyl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, alcohols, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 4-[(4-fluorophenyl)methyl]piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-[(4-fluorophenyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate
  • 1-[Bi-(4-fluorophenyl)methyl]piperazine
  • 4-Amino-5-[4-bi-(4-fluorophenyl)methylpiperazin-1-ylmethyl]-1,2,4-triazole-3-thione

Uniqueness

Ethyl 4-[(4-fluorophenyl)methyl]piperazine-1-carboxylate is unique due to its specific structural features, such as the presence of the piperazine ring and the 4-fluorophenyl group. These structural elements contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

ethyl 4-[(4-fluorophenyl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O2/c1-2-19-14(18)17-9-7-16(8-10-17)11-12-3-5-13(15)6-4-12/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWHPHSPIGFUDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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